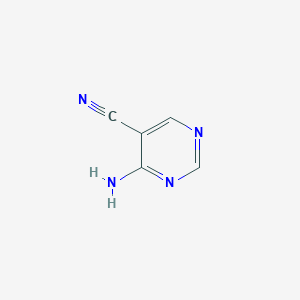
4-Aminopyrimidine-5-carbonitrile
Übersicht
Beschreibung
4-Aminopyrimidine-5-carbonitrile derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by the presence of an amino group at the fourth position and a carbonitrile group at the fifth position on the pyrimidine ring. The research on these compounds spans various fields, including medicinal chemistry, where they are evaluated for analgesic, anti-inflammatory, and antiproliferative properties .
Synthesis Analysis
The synthesis of 4-aminopyrimidine-5-carbonitrile derivatives involves various strategies, including cyclization reactions, three-component condensations, and reactions with different reagents. For instance, the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane followed by nucleophilic substitution has been used to synthesize substituted derivatives with potent biological activities . Another approach involves the reaction of suitable 2-(ethoxyalkylene)malononitriles with amidine hydrochlorides to yield 4-aminopyrimidine-5-carbonitriles . Additionally, three-component condensation methods have been employed to synthesize triazolopyrimidine and cyanoaminopyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of 4-aminopyrimidine-5-carbonitrile derivatives has been studied using various spectroscopic techniques, including mass spectrometry, nuclear magnetic resonance (NMR), and computational methods. Mass spectroscopy studies under EI conditions have shown molecular peaks corresponding to the loss of benzonitrile from the pyrimidine ring . Semiempirical and ab initio calculations have revealed preferred distorted geometries for these compounds, indicating that the rings are not in the same plane .
Chemical Reactions Analysis
4-Aminopyrimidine-5-carbonitrile derivatives undergo a variety of chemical reactions, which can lead to the formation of new compounds with different biological activities. For example, reactions with triethyl orthoformate, hydrazine hydrate, acetic anhydride, and other reagents have been used to synthesize oxopyrazolinylpyridines and related pyridopyrimidines . The reactivity of these compounds with substituted benzylidenemalononitriles and acetylenic esters has also been explored, leading to the formation of benzothienopyrimidine and pyrazolopyranopyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminopyrimidine-5-carbonitrile derivatives are influenced by their molecular structure and the substituents present on the pyrimidine ring. These properties are crucial for determining the solubility, stability, and reactivity of the compounds. The compounds have been characterized using IR, UV, MS, and elemental analyses to establish their structures and properties . The introduction of various substituents can significantly alter these properties, thereby affecting their biological activity and potential as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Novel Substituted Pyrimidine Derivatives
- Application Summary: 4-Aminopyrimidine-5-carbonitrile is used in the synthesis of novel substituted pyrimidine derivatives, specifically 4-amino-5-carbonitrile-2-nitroaminopyrimidine . These derivatives are important intermediates in organic synthesis due to their active functional groups .
- Methods of Application: The synthesis involves a one-pot, multicomponent reaction from aromatic aldehydes, 1-nitroguanidine, and malononitrile under ethanol . The advantages of this procedure include short reaction time, mild reaction conditions, and excellent yields .
- Results: The synthesized 4-amino-5-carbonitrile-2-nitroaminopyrimidine derivatives have been found to play an important role in several biological processes and have considerable chemical and pharmacological importance .
2. Anticancer Agents Targeting EGFR
- Application Summary: A new series of pyrimidine-5-carbonitrile derivatives, including 4-Aminopyrimidine-5-carbonitrile, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
- Methods of Application: The compounds were synthesized and then evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
- Results: Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib . In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells .
3. Anti-Inflammatory Effects
- Application Summary: Various synthetic and natural pyrimidines, including 4-Aminopyrimidine-5-carbonitrile, have been found to exhibit anti-inflammatory effects .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Pyrimidines exhibit anti-inflammatory effects by inhibiting vital inflammatory mediators such as PGE 2, nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), chemokines, and cytokines .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-aminopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIYUIOGVNRXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353201 | |
| Record name | 4-aminopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyrimidine-5-carbonitrile | |
CAS RN |
16357-69-0 | |
| Record name | 4-Amino-5-cyanopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16357-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-aminopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-5-pyrimidinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



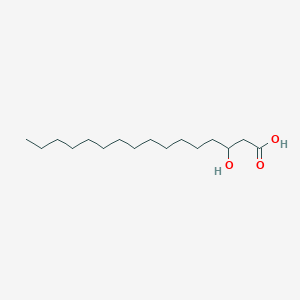
![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)
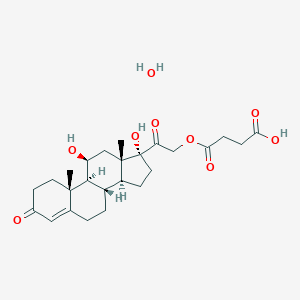
![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)
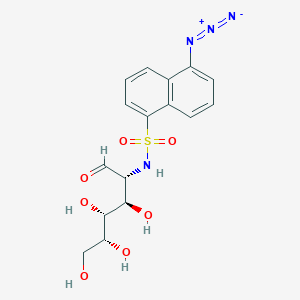

![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)
![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)


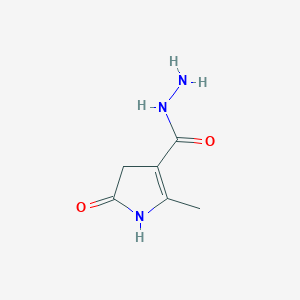
![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)